molecular formula C13H25N3O3 B7930776 [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7930776
M. Wt: 271.36 g/mol
InChI Key: BNKZLILNRMCUAU-UWVGGRQHSA-N
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Description

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chiral primary amine derivative featuring a pyrrolidine ring, a tert-butyl carbamate protective group, and an (S)-configured 2-aminopropionyl (alanine-derived) side chain. This compound is cataloged under Ref: 10-F083350 by CymitQuimica and was historically used in pharmaceutical and organic synthesis research . However, commercial availability has been discontinued, likely due to challenges in synthesis scalability or shifts in research focus . Its structure combines rigidity from the pyrrolidine ring with steric protection from the tert-butyl group, making it a candidate for studying stereoselective reactions or peptide mimetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-6-10(8-16)15(5)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKZLILNRMCUAU-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@@H](C1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a derivative of pyrrolidine with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's basic properties.
  • Tert-butyl Ester : Enhances lipophilicity, potentially improving membrane permeability.
  • Amino Acid Moiety : The presence of an amino acid structure may influence interactions with biological targets.

Structural Formula

C12H22N2O3\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Research indicates that compounds similar to this one often interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The amino acid component suggests potential activity at glutamate receptors, which are crucial for synaptic plasticity and memory function.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study demonstrated that compounds with similar structures exhibited neuroprotective effects against excitotoxicity in neuronal cultures. These compounds were shown to modulate glutamate receptor activity, thereby reducing cell death in models of neurodegeneration .
  • Antiviral Activity :
    • In another investigation, derivatives of carbamic acid were assessed for antiviral properties. Results indicated that these compounds could inhibit viral replication in vitro, suggesting potential therapeutic applications against viral infections .
  • Anticancer Properties :
    • Research has highlighted the role of pyrrolidine derivatives in cancer therapy. For instance, a study found that certain pyrrolidine-based compounds induced apoptosis in cancer cell lines by activating caspase pathways, indicating their potential as anticancer agents .

Comparative Biological Activity Table

Compound Activity Type Target/Mechanism Reference
[(S)-1-((S)-2-Amino-propionyl)-...]NeuroprotectiveGlutamate receptors
Pyrrolidine derivativesAntiviralViral replication inhibition
Pyrrolidine-based anticancer agentsAnticancerInduction of apoptosis

Scientific Research Applications

Pharmacological Applications

  • Neuroprotective Effects :
    • Research indicates that compounds similar to [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester may exhibit neuroprotective properties. For instance, pyrrolidine derivatives have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antidepressant Activity :
    • The compound's structural similarities to known antidepressants suggest it may have mood-enhancing effects. Studies on related compounds have shown that they can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .
  • Anti-inflammatory Properties :
    • Evidence suggests that carbamate esters can possess anti-inflammatory properties, making them candidates for treating conditions like arthritis or other inflammatory diseases. This is particularly relevant given the increasing interest in developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Enzyme Inhibition

This compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways:

Enzyme Inhibition Type Effect
AcetylcholinesteraseCompetitivePotential use in cognitive disorders
Cyclooxygenase (COX)Non-competitiveAnti-inflammatory effects

Case Studies

  • Neuroprotection in Animal Models :
    A study conducted on mice demonstrated that administration of similar pyrrolidine derivatives resulted in reduced neuronal death following induced oxidative stress. The results indicated a protective mechanism involving the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels .
  • Behavioral Studies on Antidepressant Effects :
    In a controlled trial using rat models, administration of this compound led to significant improvements in depression-like behaviors as measured by the forced swim test and sucrose preference test, suggesting its potential as an antidepressant .

Comparison with Similar Compounds

Table 1: Ring System Comparisons

Compound Name CAS Ring Type Key Substituent Molecular Weight
Target Compound - Pyrrolidine Methyl-carbamate -
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 1401668-72-1 Piperidine Methyl-carbamate 285.38
tert-butyl N-{1-[(3R)-pyrrolidin-3-yl]cyclopropyl}carbamate 431058-52-5 Pyrrolidine Cyclopropyl 240.34

Ester Group Modifications: tert-Butyl vs. Benzyl

The tert-butyl carbamate group is a common protective moiety for amines due to its stability under basic conditions. Comparatively:

  • [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 1401666-78-1) replaces tert-butyl with a benzyl ester. The benzyl group offers orthogonal deprotection (e.g., via hydrogenolysis) but introduces aromaticity, which may affect solubility and metabolic pathways .

Table 2: Ester Group Impact

Compound Name CAS Ester Group Deprotection Method Solubility (Predicted)
Target Compound - tert-Butyl Acidic conditions Moderate (lipophilic)
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester 1401666-78-1 Benzyl Hydrogenolysis Low (aromatic)

Stereochemical and Functional Group Variations

  • Enantiomeric Pair : The R/S configuration at the pyrrolidine or piperidine nitrogen critically influences chiral recognition. For instance, the R-configuration in CAS 1401668-72-1 may lead to divergent biological activity compared to the S-configuration in the target compound .

Physicochemical Properties

Predicted data for CAS 1401668-72-1 (piperidine analog) includes a density of 1.10 g/cm³ and boiling point of 412.7°C, suggesting higher thermal stability than pyrrolidine-based compounds . The target compound’s acidity (pKa ~9.05) aligns with typical tertiary amines, but substitutions like cyclopropyl groups may alter protonation behavior .

Preparation Methods

Enantioselective Pyrrolidine Formation

The (S)-configured pyrrolidine core is synthesized via asymmetric hydrogenation or chiral pool strategies. A representative method involves:

Starting material : (S)-N-Boc-3-pyrrolidinecarboxylic acid.
Procedure :

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the carboxylic acid to (S)-3-(hydroxymethyl)pyrrolidine.

  • Amination : Reaction with methylamine in the presence of NaBH₃CN yields (S)-3-(methylamino)pyrrolidine.

StepReagents/ConditionsYieldPurity (HPLC)
1H₂ (50 psi), Pd/C, MeOH92%98%
2MeNH₂, NaBH₃CN, THF85%95%

Key challenge : Avoiding racemization during amination. Use of low-temperature conditions (0–5°C) preserves stereochemical integrity.

ParameterValue
SolventTHF/H₂O (1:1)
BaseNaHCO₃
Temperature0°C → RT
Yield89%

Note : Excess Boc₂O (1.2 eq) ensures complete protection.

Amide Coupling with Pyrrolidine Intermediate

The protected alanine is coupled to (S)-3-(methylamino)pyrrolidine using carbodiimide-based reagents:

Procedure :

  • Activate (S)-2-(tert-butoxycarbonylamino)propanoic acid with HATU (1.1 eq) and DIPEA (2 eq) in DMF.

  • Add (S)-3-(methylamino)pyrrolidine (1 eq) and stir at RT for 12h.

ReagentRoleEquivalents
HATUCoupling agent1.1
DIPEABase2.0
DMFSolvent-

Outcome :

  • Yield: 78%

  • Purity: 97% (by NMR)

  • Stereochemical retention confirmed via chiral HPLC.

Final Deprotection and Carbamate Installation

Tert-Butyl Carbamate Formation

The secondary amine on the pyrrolidine is protected using tert-butyl chloroformate:

Reaction :
(S)-1-((S)-2-(tert-butoxycarbonylamino)propionyl)pyrrolidin-3-yl)methylamine + Boc₂O → Target compound.

ConditionDetail
SolventCH₂Cl₂
BaseTriethylamine
Temperature0°C → RT
Reaction Time4h
Yield82%

Critical step : Slow addition of Boc₂O (0.5 eq) to avoid overprotection.

Comparative Analysis of Synthetic Routes

MethodTotal YieldStereopurityScalability
Asymmetric hydrogenation + HATU58%>99% eeHigh
Chiral pool + DCC49%97% eeModerate
Enzymatic resolution41%99% eeLow

Key findings :

  • HATU-mediated coupling outperforms DCC in yield and purity.

  • Enzymatic methods, while stereoselective, suffer from scalability issues.

Industrial-Scale Production Considerations

  • Cost drivers : HATU expense (mitigated by recycling DMF).

  • Waste management : DIPEA and Boc byproducts require neutralization before disposal.

  • Process optimization : Continuous flow systems reduce reaction times by 40%.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodology :

  • Starting Materials : Use (S)-2-aminopropionic acid (alanine derivative) and tert-butyl carbamate-protected pyrrolidine as core precursors. Activate the carboxylic acid group of alanine via acid chloride formation (e.g., using thionyl chloride) to facilitate coupling .
  • Coupling Strategy : Employ peptide coupling reagents like HATU or DCC with DMAP to ensure stereochemical fidelity during the formation of the amide bond between the pyrrolidine and alanine moieties .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection, which can be removed under acidic conditions (e.g., TFA) without affecting the stereochemistry .
    • Validation : Confirm stereochemical purity via chiral HPLC and compare retention times with known standards .

Q. How can researchers address challenges in isolating the compound from reaction mixtures?

  • Purification Methods :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
  • Crystallization : Optimize solvent systems (e.g., ethanol/water) to exploit differences in solubility between the product and impurities .
    • Analytical Monitoring : Track reaction progress via TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate) and confirm final purity (>95%) by LC-MS .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the final product be resolved during synthesis?

  • Root Cause Analysis :

  • Racemization may occur during coupling steps due to harsh reaction conditions (e.g., high temperature or acidic/basic environments).
    • Mitigation Strategies :
  • Use low-temperature (0–5°C) coupling reactions with mild bases like triethylamine to minimize epimerization .
  • Employ chiral auxiliaries or enzymatic catalysis to enhance enantiomeric excess (e.g., lipase-mediated resolution) .
    • Validation : Compare 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} data with literature values for diastereomers .

Q. What analytical methods are critical for characterizing degradation products under accelerated stability testing?

  • Experimental Design :

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 14 days.
  • Detection : Use UPLC-QTOF-MS to identify degradation products (e.g., Boc deprotection or hydrolysis of the amide bond) .
    • Data Interpretation :
  • Major Degradants :
  • Product A : [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-amine (Boc removal; m/z 214.2).
  • Product B : Hydrolyzed carboxylic acid derivative (m/z 285.1) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Hypothesis Testing :

  • Variability Source : Differences in cell membrane permeability or enzyme specificity (e.g., proteases in cellular lysates).
    • Methodological Adjustments :
  • Use isotopic labeling (e.g., 14C^{14}\text{C}-tagged compound) to track metabolic stability in vitro vs. in vivo .
  • Perform molecular docking simulations to assess binding affinity to target enzymes (e.g., aminopeptidases) and correlate with IC50_{50} values .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE Requirements :

  • Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
    • Spill Management :
  • Neutralize liquid spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
    • Storage :
  • Store at –20°C under nitrogen to prevent hydrolysis of the Boc group .

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